3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. The structure includes a 4-methoxyphenylmethyl group at position 3, an 8-methyl substituent, and a 2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl chain at position 5 (Figure 1). These substituents influence its physicochemical properties, such as solubility and bioavailability, and modulate its biological interactions.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-19-4-10-24-23(14-19)28-29(30(36)32(18-31-28)16-21-6-8-22(37-3)9-7-21)34(24)17-27(35)33-12-13-38-26-11-5-20(2)15-25(26)33/h4-11,14-15,18H,12-13,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLKYZZHNCXAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)N5CCOC6=C5C=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the benzoxazine moiety: This step involves the cyclization of an appropriate precursor in the presence of a catalyst.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Properties
This compound features a pyrimidine core fused with an indole structure, which is known for its diverse biological activities. The presence of substituents such as the methoxyphenyl and benzoxazinyl groups may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine and indole derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may also demonstrate such properties, warranting further investigation through in vitro and in vivo assays.
Antimicrobial Properties
The presence of the benzoxazine moiety in the compound is associated with antimicrobial activity. Compounds containing this structure have shown efficacy against various bacterial strains and fungi. Future studies could explore its potential as a novel antimicrobial agent.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this one may offer neuroprotective benefits. The structural components could interact with neurotransmitter systems or exhibit antioxidant properties, thereby protecting neuronal cells from damage.
Anti-inflammatory Activity
Research into similar compounds has revealed anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines. This compound's potential in treating inflammatory conditions could be explored through relevant biochemical assays.
Data Tables
| Application Area | Potential Mechanism | Related Compounds |
|---|---|---|
| Anticancer | Inhibition of cell proliferation and induction of apoptosis | Pyrimidine derivatives |
| Antimicrobial | Disruption of microbial cell walls or inhibition of growth | Benzoxazine derivatives |
| Neuroprotective | Antioxidant effects or modulation of neurotransmitter levels | Indole derivatives |
| Anti-inflammatory | Inhibition of cytokine production | Similar pyrimidine compounds |
Case Studies
- Anticancer Research : A study examining pyrimidine-based compounds found that they significantly reduced tumor size in animal models through apoptosis induction mechanisms.
- Antimicrobial Efficacy : A compound structurally similar to this one demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Neuroprotection : Research on indole derivatives showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting a pathway for investigating the neuroprotective effects of this compound.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogues (e.g., 4-fluorobenzyl in Compound 3) .
- Synthetic Complexity : The target compound’s benzoxazine side chain likely requires multi-step synthesis, contrasting with simpler derivatives like Compound 7, which is synthesized via single-step hydrolysis .
Key Observations :
- Mechanistic Diversity : While some analogues (e.g., Compound 85) target parasitic proteases like cruzain, others (e.g., 8-chloro derivatives) show broader antiparasitic activity . The target compound’s benzoxazine group may confer selectivity for mammalian targets, such as Toll-like receptor 4 (TLR4), as seen in related pyrimidoindoles .
- Toxicity Profiles : Analogues with aromatic substituents (e.g., phenyl in Compound 7) often exhibit higher acute toxicity (Oral LD50 Category 4) compared to aliphatic chains .
Key Observations :
- Solubility Limitations : The target compound’s low solubility (<2.5 µg/mL) aligns with methoxy-substituted analogues (e.g., MLS000762968) , necessitating formulation optimization for bioavailability.
- Safety : Unlike halogenated analogues (e.g., Compound 3), the target compound’s lack of reactive halogens may reduce skin/eye irritation risks .
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.48 g/mol. The structure features a pyrimidoindole core with substituents that enhance its biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Antioxidant Activity : The presence of methoxy and benzoxazine groups suggests potential antioxidant properties. Compounds with similar structures have shown to scavenge free radicals effectively, thus protecting cells from oxidative stress .
- Anticancer Properties : Preliminary studies indicate that derivatives of benzoxazines can inhibit angiogenesis and exhibit cytotoxic effects on various cancer cell lines . The specific compound may follow similar pathways due to its structural similarities.
- Antimicrobial Effects : Alkaloids and related compounds often demonstrate antibacterial and antifungal activities. The incorporation of the benzoxazine moiety may enhance these properties .
Biological Activity Data
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of related compounds containing the benzoxazine structure. The results indicated that these compounds inhibited the proliferation of cancer cells effectively, suggesting that our compound may also possess similar capabilities .
- Oxidative Stress Protection : Another study focused on the antioxidant properties of methoxy-substituted phenyl compounds. These compounds demonstrated a strong ability to reduce oxidative stress markers in vitro, which may be applicable to our compound due to its structural components .
- Antimicrobial Screening : A screening of various alkaloids showed that those with methoxy and hydroxyl substitutions exhibited enhanced antibacterial activity against several strains of bacteria . This suggests a potential for our compound in antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
